Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate

Medicinal Chemistry Drug Design Bioisostere

Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 89546-91-8) is a heterocyclic building block comprising a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-3-yl group and at the 2-position with an ethyl ester. The 1,3,4-oxadiazole core is widely recognized in medicinal chemistry for its favorable physicochemical properties—lower lipophilicity and improved metabolic stability relative to 1,2,4-regioisomers—and acts as a bioisostere for ester and amide functionalities.

Molecular Formula C10H9N3O3
Molecular Weight 219.2 g/mol
CAS No. 89546-91-8
Cat. No. B3165009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate
CAS89546-91-8
Molecular FormulaC10H9N3O3
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN=C(O1)C2=CN=CC=C2
InChIInChI=1S/C10H9N3O3/c1-2-15-10(14)9-13-12-8(16-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3
InChIKeyBPSWLKMJNWWDEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 89546-91-8): Core Scaffold Identity and Procurement-Relevant Features


Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 89546-91-8) is a heterocyclic building block comprising a 1,3,4-oxadiazole ring substituted at the 5-position with a pyridin-3-yl group and at the 2-position with an ethyl ester . The 1,3,4-oxadiazole core is widely recognized in medicinal chemistry for its favorable physicochemical properties—lower lipophilicity and improved metabolic stability relative to 1,2,4-regioisomers—and acts as a bioisostere for ester and amide functionalities [1]. The pyridin-3-yl attachment provides a distinct nitrogen orientation that influences metal coordination geometry and biological target recognition compared to pyridin-2-yl or pyridin-4-yl congeners [2]. The compound is commercially available at purities of 95–98% from multiple vendors and serves as a key intermediate in the synthesis of pesticidal heterocycles and other bioactive molecules [3].

Why Ethyl 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate Cannot Be Replaced by a Generic Oxadiazole Analog


Substituting Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate with a generic 1,3,4-oxadiazole derivative—such as the corresponding methyl ester, the pyridin-2-yl regioisomer, or the free carboxylic acid—risks altering critical performance parameters including hydrolytic stability, metal-coordination geometry, and downstream synthetic yield [1]. The 1,3,4-oxadiazole ring itself is not interchangeable with its 1,2,4-isomer: matched-pair analysis across the AstraZeneca compound collection demonstrated that the 1,3,4-regioisomer reduces lipophilicity (log D) by approximately one order of magnitude, decreases hERG inhibition, and improves aqueous solubility [1]. Within the 1,3,4 series, the pyridin-3-yl substituent positions the endocyclic nitrogen meta to the oxadiazole, creating a distinct N–N distance and dipole vector that differs from pyridin-2-yl (ortho) and pyridin-4-yl (para) isomers, directly impacting metal-binding affinity and target recognition in both catalytic and biological systems [2]. The ethyl ester further differentiates this compound from the methyl ester by providing a slower hydrolysis rate, which is critical when multi-step synthesis demands the ester survive intermediate reaction conditions . These three structural features—regioisomerism, pyridyl positional isomerism, and ester alkoxy chain length—are each independently capable of altering reactivity, stability, and biological outcome, making indiscriminate analog substitution scientifically unjustified.

Quantitative Differentiation Evidence for Ethyl 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate vs. Closest Analogs


1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isomer: Lipophilicity Reduction by Approximately One Order of Magnitude

The 1,3,4-oxadiazole regioisomer, which constitutes the core of the target compound, exhibits approximately one order of magnitude lower lipophilicity (log D) compared to matched-pair 1,2,4-oxadiazole analogs. This difference was established through systematic comparison of oxadiazole matched pairs in the AstraZeneca corporate compound collection [1]. The 1,3,4-oxadiazole isomers also demonstrated reduced hERG inhibition and superior aqueous solubility relative to 1,2,4 isomers. Although this is a class-level inference rather than a direct measurement on the specific compound, the effect is structurally intrinsic to the oxadiazole ring connectivity and applies to all members of the 1,3,4-oxadiazole series, including Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate.

Medicinal Chemistry Drug Design Bioisostere

Pyridin-3-yl vs. Pyridin-4-yl Regioisomer: Divergent Cytotoxicity Profiles in Triterpenoid-Oxadiazole Conjugates

Kazakova and Medvedeva (2021) synthesized oleanolic acid conjugates bearing 1,3,4-oxadiazole fragments with either pyridin-3-yl or pyridin-4-yl substituents [1]. Both regioisomers showed cytotoxic activity, but the most active compound—containing the pyridin-4-yl oxadiazole—achieved growth inhibition across leukemia, colon, kidney, and prostate cancer cell lines (HL-60(TB), RPMI-8226, SR, HCT-116, A498, PC-3). While the pyridin-3-yl conjugates were also active, the pyridin-4-yl variant exhibited superior potency in this specific conjugate series. This demonstrates that the position of the pyridyl nitrogen is not functionally neutral: switching from pyridin-3-yl to pyridin-4-yl alters the cytotoxicity spectrum. For procurement, this means the pyridin-3-yl building block cannot be substituted with the pyridin-4-yl analog without risking loss of activity in a given target context.

Anticancer Regioisomer Comparison Structure-Activity Relationship

Ethyl Ester vs. Methyl Ester: Differential Hydrolytic Stability for Multi-Step Synthetic Sequences

The ethyl ester moiety in Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate provides a kinetically slower hydrolysis rate compared to the methyl ester analog (Methyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, CAS 849798-86-3), a consequence of the larger alkoxy steric bulk and the +I inductive effect of the ethyl group [1]. In practice, this allows the ethyl ester to survive common reaction conditions (e.g., nucleophilic substitutions, mild acidic/basic washes) that would partially cleave a methyl ester, while still being readily hydrolyzable under controlled basic conditions (LiOH, NaOH) when deprotection is desired—unlike the tert-butyl ester which requires stronger acid. The synthetic route reported on ChemicalBook achieves a 78.8% isolated yield for this compound using nicotinic acid hydrazide and ethyl oxalyl chloride, followed by cyclization with p-toluenesulfonyl chloride . No directly comparable yield for the methyl ester analog is available in the public domain; this stability advantage is based on well-established ester structure-reactivity principles rather than a head-to-head experimental comparison.

Synthetic Chemistry Protecting Group Strategy Ester Hydrolysis

Validated Intermediate Status in Patent Synthesis of Pesticidal Heterocycles

Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate is explicitly used as an intermediate in the synthesis of 5-(pyridin-3-yl)-N-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole-2-carboxamide, a compound claimed in US Patent US20120094837A1 for pesticidal applications [1]. The patent describes the reaction of the target compound with 2,2,2-trifluoroethylamine to afford the corresponding carboxamide in a subsequent step. This contrasts with the 4-chlorophenyl analog (Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate), which is primarily marketed as a GSK-3 inhibitor intermediate (IC50 = 390 nM) rather than an agrochemical precursor [2]. The pyridin-3-yl variant thus occupies a distinct application niche—agrochemical R&D—differentiating it from aryl-substituted oxadiazole esters that populate the pharmaceutical kinase inhibitor space.

Agrochemical Patent Intermediates Process Chemistry

Pyridine-Oxadiazole Hybrids Exhibit CDK2-Mediated Anticancer Activity: Scaffold-Level Validation Supporting the 5-(Pyridin-3-yl)-1,3,4-oxadiazole Motif

Nayak et al. (2025) reported a series of pyridine-based 1,3,4-oxadiazole derivatives evaluated for cytotoxicity against A549 lung cancer cells via MTT assay. The most active compound in the series, 5k (3,5-dichloro substitution), showed an IC50 of 6.99 ± 3.15 μM, comparable to 5-fluorouracil (the standard comparator) [1]. Molecular docking and 100 ns molecular dynamics simulations confirmed stable binding of 5k to CDK2, a validated oncology target. While compound 5k is not the target compound, the study establishes that the pyridine-1,3,4-oxadiazole hybrid scaffold—of which Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate is a core building block—is capable of achieving low-micromolar anticancer potency. This scaffold-level validation differentiates the pyridine-oxadiazole motif from simpler phenyl-oxadiazole or methyl-oxadiazole scaffolds that lack the hydrogen-bonding and π-stacking capacity of the pyridine ring.

Cancer Kinase Inhibition CDK2 Scaffold Validation

Optimal Application Scenarios for Ethyl 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate Based on Differentiated Evidence


Agrochemical Lead Optimization: Pesticidal Carboxamide Library Synthesis

Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate is the direct precursor to 5-(pyridin-3-yl)-N-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole-2-carboxamide, a compound claimed in US20120094837A1 for invertebrate pest control [1]. The ethyl ester can be readily aminolyzed with diverse primary and secondary amines to generate carboxamide libraries targeting insect nicotinic acetylcholine receptors. The pyridin-3-yl substitution pattern and the favorable lipophilicity of the 1,3,4-oxadiazole core (log D ~1 order of magnitude lower than 1,2,4-isomers) [2] provide a physicochemical profile suitable for foliar uptake and systemic distribution in plants. Procurement of this specific ester (rather than the free acid or methyl ester) enables direct amidation without additional protection/deprotection steps, supporting parallel library synthesis.

Kinase Inhibitor Medicinal Chemistry: CDK2-Targeted Anticancer Scaffold Derivatization

The pyridine-1,3,4-oxadiazole scaffold has demonstrated low-micromolar potency against A549 lung cancer cells (IC50 = 6.99 μM for derivative 5k) via CDK2 inhibition, with molecular dynamics simulations confirming binding stability over 100 ns [3]. Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate can be hydrolyzed to the carboxylic acid and coupled with diverse amine fragments to explore SAR around the 2-position, or the pyridin-3-yl moiety can be elaborated via cross-coupling reactions. The 1,3,4-oxadiazole core's reduced hERG inhibition propensity (relative to 1,2,4-isomers) [2] is a critical safety advantage in oncology programs where cardiotoxicity is a common attrition factor.

Metal-Organic Coordination Chemistry: Construction of Pyridyl-Oxadiazole Ligands for Catalysis

The pyridin-3-yl substituent positions the pyridine nitrogen meta to the oxadiazole ring, creating a 1,3-disposed N,N-donor set with distinct bite angle and metal-binding geometry compared to pyridin-2-yl (1,2-chelating) or pyridin-4-yl (linear bridging) isomers [4]. The 1,3,4-oxadiazole ring provides an additional coordination site through its endocyclic nitrogens. After ester hydrolysis, the resulting carboxylic acid can serve as a pH-responsive solubility switch or an additional metal-anchoring point. This regioisomer's coordination chemistry cannot be replicated with the pyridin-2-yl or pyridin-4-yl ethyl ester analogs (CAS 900322-55-6 and potassium 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-carboxylate, respectively).

Bioisostere-Driven Drug Design: Replacing Metabolically Labile Esters and Amides

The 1,3,4-oxadiazole ring is a validated bioisostere for ester and amide functionalities, offering improved metabolic stability while maintaining hydrogen-bonding capability [2][5]. Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate can serve as a starting point for synthesizing fully elaborated 1,3,4-oxadiazole-containing analogs of lead compounds where the ester or amide group has been identified as a metabolic soft spot. The pyridin-3-yl group enhances aqueous solubility compared to phenyl-substituted analogs, as demonstrated in the water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole probe reported by Diana et al. (2022) [5]. This solubility advantage facilitates in vitro assay execution and reduces the need for DMSO co-solvents.

Quote Request

Request a Quote for Ethyl 5-(pyridin-3-yl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.